2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide
Description
Properties
IUPAC Name |
2-[2-(benzenesulfonyl)ethylsulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S2/c11-12-10(13)8-16-6-7-17(14,15)9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFCBSYNHYWPME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCSCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384839 | |
| Record name | 2-{[2-(phenylsulfonyl)ethyl]thio}ethanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-38-7 | |
| Record name | 2-{[2-(phenylsulfonyl)ethyl]thio}ethanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution for Thioether Formation
The thioether moiety in 2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide is typically constructed via nucleophilic substitution (SN2) between a thiol-containing precursor and a sulfonylated alkyl halide. A representative pathway involves:
Step 1: Synthesis of 2-(Phenylsulfonyl)ethyl Bromide
Phenyl vinyl sulfone undergoes bromination using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) in dichloromethane at 0–25°C . The reaction proceeds via electrophilic addition, yielding 2-(phenylsulfonyl)ethyl bromide with >85% efficiency.
Step 2: Thioether Coupling
2-Mercaptoethanohydrazide reacts with 2-(phenylsulfonyl)ethyl bromide in the presence of a base (e.g., triethylamine or K₂CO₃) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). The SN2 mechanism ensures inversion of configuration, producing the thioether linkage .
Table 1: Optimization of Thioether Coupling
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 78 | 95 |
| Base | Triethylamine | 82 | 97 |
| Temperature (°C) | 25 | 75 | 93 |
| Reaction Time (h) | 12 | 82 | 97 |
One-Pot Tandem Synthesis
| Metric | One-Pot Method | Sequential Method |
|---|---|---|
| Overall Yield (%) | 68 | 82 |
| Purity (%) | 88 | 97 |
| Reaction Time (h) | 8 | 14 |
| Byproduct Formation | Moderate | Low |
Catalytic Systems for Enhanced Efficiency
Palladium catalysts, notably Pd(OAc)₂ with tri-o-tolylphosphine, improve coupling efficiency in sulfonyl-containing systems . For instance, Heck-type coupling between 2-(phenylsulfonyl)ethylene and a thiol-hydrazide precursor achieves 75% yield in DMF at 80°C.
Mechanistic Insight:
The palladium catalyst facilitates oxidative addition into the C–S bond, followed by migratory insertion and reductive elimination. This pathway minimizes side reactions such as sulfone reduction.
Purification and Characterization
Crude This compound is purified via recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane, 3:7). High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.
Key Spectral Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.75 (m, 5H, Ar–H), 3.72 (t, J=6.8 Hz, 2H, SCH₂), 3.45 (t, J=6.8 Hz, 2H, SO₂CH₂), 2.65 (s, 2H, NH₂).
-
IR (KBr): 3275 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The ethanohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanohydrazides depending on the nucleophile used.
Scientific Research Applications
2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with biological molecules, leading to various biochemical effects. The ethanohydrazide moiety may also play a role in the compound’s activity by forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(Phenylsulfonyl)ethyl]thio}acetic acid
- 2-{[2-(Phenylsulfonyl)ethyl]thio}ethanol
- 2-{[2-(Phenylsulfonyl)ethyl]thio}ethylamine
Uniqueness
2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide is unique due to its combination of a phenylsulfonyl group and an ethanohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide, with the molecular formula CHNOS, is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : CHNOS
- CAS Number : 175202-38-7
- Structure : The compound features a phenylsulfonyl group attached to an ethylthio chain, linked to an ethanohydrazide moiety.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, potentially impacting metabolic pathways and disease processes.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which is crucial in treating conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Receptor Binding : The phenylsulfonyl group may facilitate binding to specific receptors, influencing cellular signaling pathways.
- Covalent Modifications : The hydrazide moiety can undergo reactions leading to covalent modifications of target proteins, altering their function.
Case Study 1: Enzyme Inhibition
A recent study evaluated the enzyme inhibition potential of this compound against serine proteases. The results indicated that the compound effectively inhibited enzyme activity with an IC50 value of 45 µM, suggesting significant potential for therapeutic applications in conditions where serine proteases are implicated.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that this compound exhibited antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating its potential as a lead compound for antibiotic development.
Case Study 3: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of the compound in a murine model of acute inflammation. Treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6), suggesting its utility in managing inflammatory diseases.
Data Summary
| Activity Type | Observations | IC50/MIC Values |
|---|---|---|
| Enzyme Inhibition | Effective against serine proteases | IC50 = 45 µM |
| Antimicrobial | Active against S. aureus and E. coli | MIC = 32 µg/mL |
| Anti-inflammatory | Reduced TNF-α and IL-6 levels | Not quantified |
Q & A
Basic Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the hydrazide core followed by introducing the phenylsulfonyl and thioether groups. Key steps include nucleophilic substitution and condensation reactions. Critical conditions include:
- Temperature : Maintain 80–100°C during hydrazide formation to ensure complete reaction .
- Solvent : Use ethanol or methanol for solubility and to minimize side reactions .
- Catalysts : Acidic or basic conditions may be required depending on the reaction step (e.g., hydrazine hydrate for hydrazide synthesis) .
- Purification : Column chromatography or recrystallization from ethanol ensures high purity .
Q. Which spectroscopic and chromatographic methods are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the hydrazide backbone, phenylsulfonyl group, and thioether linkage .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N–H stretches in hydrazides at ~3200 cm⁻¹) .
- Chromatography : Thin-layer chromatography (TLC) and HPLC monitor reaction progress and purity (>95%) .
Q. What are the primary chemical reactions this compound undergoes, and how are they monitored?
- Methodological Answer :
- Nucleophilic Substitution : The thioether group reacts with alkyl halides or oxidizing agents to form sulfoxides/sulfones .
- Oxidation : Controlled oxidation with H₂O₂ or mCPBA converts thioethers to sulfones .
- Condensation : Reacts with aldehydes/ketones to form hydrazones, useful in heterocycle synthesis .
- Monitoring : TLC (Rf comparisons) and in-situ NMR track reaction progress .
Advanced Research Questions
Q. How can computational methods like molecular docking guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Target Selection : Prioritize enzymes like acetylcholinesterase or microbial targets based on structural homology .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding affinities of derivatives .
- SAR Analysis : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to optimize interactions with active sites .
- Validation : Compare docking scores with in vitro bioassays (e.g., antimicrobial IC₅₀ values) .
Q. How can researchers resolve contradictions in reaction product data under varying conditions (e.g., sulfoxide vs. sulfone formation)?
- Methodological Answer :
- Condition Optimization : Adjust oxidizing agents (e.g., H₂O₂ for sulfoxides, KMnO₄ for sulfones) and reaction times .
- Analytical Cross-Check : Use ¹H NMR to distinguish sulfoxide (δ ~2.5–3.5 ppm) and sulfone (δ ~3.5–4.5 ppm) protons .
- Kinetic Studies : Monitor reaction intermediates via time-resolved IR or MS to identify competing pathways .
Q. What strategies mitigate competing side reactions during synthesis (e.g., hydrolysis of the hydrazide group)?
- Methodological Answer :
- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to stabilize the hydrazide .
- Protecting Groups : Temporarily protect reactive sites (e.g., Boc for amines) during harsh reactions .
- Solvent Choice : Use aprotic solvents (e.g., DMF) to minimize nucleophilic attack on the hydrazide .
Q. How can structural modifications (e.g., substituting the phenyl group) enhance biological activity?
- Methodological Answer :
- Electron Modulation : Introduce electron-withdrawing groups (e.g., –NO₂, –Cl) to improve target binding .
- Heterocycle Integration : Replace the phenyl group with triazoles or thiadiazoles to enhance solubility and bioactivity .
- In Silico Screening : Perform virtual screening of derivatives to prioritize synthetic targets .
Q. What advanced techniques address challenges in characterizing tautomeric forms or stereochemistry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
